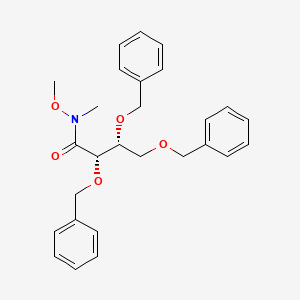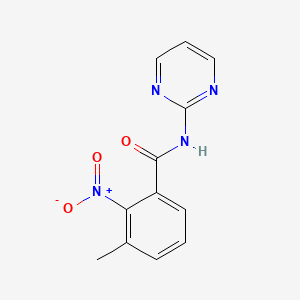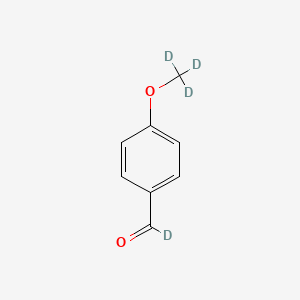![molecular formula C5H2N4O B12572602 Oxazireno[3,2-f]purine CAS No. 273733-42-9](/img/structure/B12572602.png)
Oxazireno[3,2-f]purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxazireno[3,2-f]purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which play a crucial role in genetic information storage and transfer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxazireno[3,2-f]purine typically involves the formation of the oxazirene ring followed by its fusion to the purine core. One common method includes the reaction of a purine derivative with an oxidizing agent to form the oxazirene ring. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Oxazireno[3,2-f]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of reduced forms of this compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazirene derivatives, while substitution reactions can produce a variety of substituted this compound compounds.
Applications De Recherche Scientifique
Oxazireno[3,2-f]purine has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological processes and interactions at the molecular level.
Medicine: Research into this compound’s potential therapeutic properties is ongoing, with studies exploring its use as an anticancer agent and in other medical applications.
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of oxazireno[3,2-f]purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing various biochemical processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions, which can lead to therapeutic outcomes in medical applications.
Comparaison Avec Des Composés Similaires
Oxazireno[3,2-f]purine can be compared to other purine derivatives, such as adenine and guanine, which are also essential components of nucleic acids. the presence of the oxazirene ring in this compound gives it unique chemical and biological properties that distinguish it from other purines. Similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Propriétés
Numéro CAS |
273733-42-9 |
|---|---|
Formule moléculaire |
C5H2N4O |
Poids moléculaire |
134.10 g/mol |
Nom IUPAC |
purino[7,8-b]oxazirene |
InChI |
InChI=1S/C5H2N4O/c1-3-4(7-2-6-1)8-5-9(3)10-5/h1-2H |
Clé InChI |
OAFTWCZYUVBLHN-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=NC=N1)N=C3N2O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Bis(methylsulfanyl)-1-(4-phenoxybutyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B12572522.png)
![Peroxide, bis[(undecafluorocyclohexyl)carbonyl]](/img/structure/B12572524.png)
![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)

![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)


![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
